molecular formula C6H8BNO3 B1322037 (5-(Hydroxymethyl)pyridin-3-yl)boronic acid CAS No. 908369-20-0

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Cat. No. B1322037
CAS RN: 908369-20-0
M. Wt: 152.95 g/mol
InChI Key: BZFSPSWVQWMKQM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridin-3-yl)boronic acid, also known as 5-HM-PBA, is an organoboron compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used for a variety of applications, including the synthesis of natural products and pharmaceuticals and the preparation of organoboron compounds. 5-HM-PBA is also used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-HM-PBA.

Scientific Research Applications

Synthesis and Coupling in Organic Chemistry

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid plays a significant role in the synthesis of various organic compounds. Bouillon et al. (2003) and Bouillon et al. (2002) explored the synthesis of halopyridinylboronic acids and esters, including compounds like this compound, as partners for Suzuki cross-coupling reactions. These reactions are pivotal in creating diverse libraries of pyridines, which are essential in many areas of organic chemistry (Bouillon et al., 2003) (Bouillon et al., 2002).

Photophysical Properties in Chemical Compounds

The study of photophysical properties of chemical compounds involving boronic acids, including this compound, has been documented. Khan et al. (2010) investigated how the substitution of pyridine groups in boron-dipyrromethenes (BODIPYs) affects their spectral and electrochemical properties. This research is crucial for developing advanced materials with specific optical and electronic features (Khan et al., 2010).

Applications in Organic Light-Emitting Devices (OLEDs)

The use of pyridine-boron complexes, which include derivatives of this compound, has been explored in the development of organic light-emitting devices (OLEDs). Zhang et al. (2006) synthesized mixed phenol-pyridine derivatives of boron and demonstrated their potential in fabricating electroluminescent devices displaying bright blue luminescence, indicating their significance in the field of OLED technology (Zhang et al., 2006).

Surfactant and Self-Assembly Properties

Research by Roy et al. (2023) on boronic acid-based amphiphiles, which include this compound derivatives, reveals their potential as green surfactant materials. These compounds exhibit unique interfacial and aggregation behaviors, highlighting their applicability in pharmaceutical industries as potential drug carriers (Roy et al., 2023).

Biochemical Analysis

Biochemical Properties

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds with these residues. This interaction can inhibit the enzyme’s activity, making this compound a valuable tool in studying enzyme function and regulation . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of cellular functions . This compound can also affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function. Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity by forming reversible covalent bonds with serine or threonine residues . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, altering their ability to bind to DNA and regulate gene transcription . These molecular interactions underscore the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over extended periods, particularly in aqueous solutions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism and nucleotide synthesis, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on the cellular context . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus to interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSPSWVQWMKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621177
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908369-20-0
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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